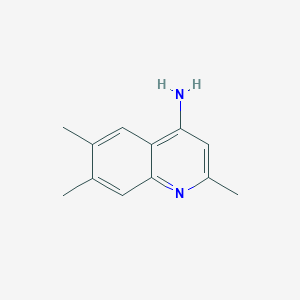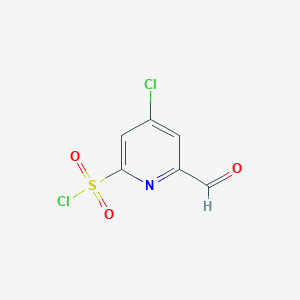
4-Chloro-6-formylpyridine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-formylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2NO3S and a molecular weight of 240.06 g/mol . This compound is characterized by the presence of a chloro group, a formyl group, and a sulfonyl chloride group attached to a pyridine ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-formylpyridine-2-sulfonyl chloride typically involves the chlorosulfonation of 4-chloro-6-formylpyridine. This reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonating agent . The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-6-formylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are used in coupling reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Biaryl Compounds: Formed by coupling reactions.
科学的研究の応用
4-Chloro-6-formylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules such as proteins and peptides by introducing sulfonyl chloride groups, which can then react with nucleophilic residues.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-6-formylpyridine-2-sulfonyl chloride involves its reactive functional groups. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity makes it useful for modifying other molecules and introducing sulfonyl groups into various substrates. The formyl group can participate in redox reactions, further expanding the compound’s utility in organic synthesis.
類似化合物との比較
Similar Compounds
4-Chloro-6-formylpyridine: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
6-Formylpyridine-2-sulfonyl chloride: Lacks the chloro group, which can affect its reactivity and selectivity in certain reactions.
4-Chloro-2-sulfonyl chloride pyridine: Lacks the formyl group, limiting its use in redox reactions.
Uniqueness
4-Chloro-6-formylpyridine-2-sulfonyl chloride is unique due to the presence of all three functional groups (chloro, formyl, and sulfonyl chloride) on the pyridine ring. This combination of functional groups provides a versatile reactivity profile, making it useful in a wide range of chemical transformations and applications.
特性
分子式 |
C6H3Cl2NO3S |
|---|---|
分子量 |
240.06 g/mol |
IUPAC名 |
4-chloro-6-formylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3Cl2NO3S/c7-4-1-5(3-10)9-6(2-4)13(8,11)12/h1-3H |
InChIキー |
HVLZIZTXPMFTIW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


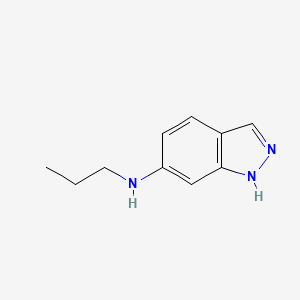

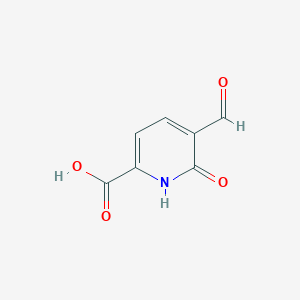
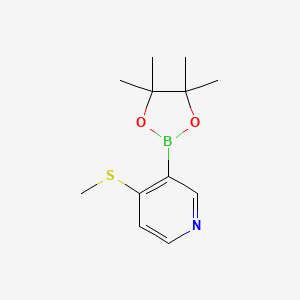

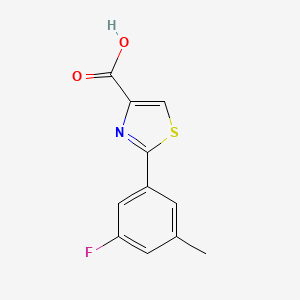
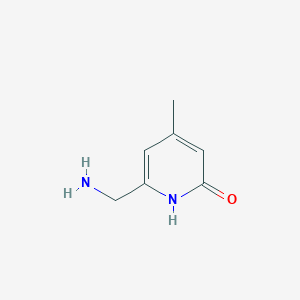
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)





